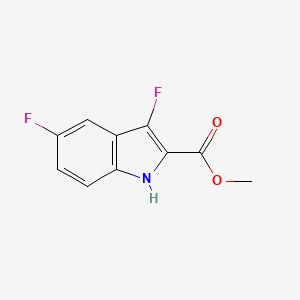

Methyl 3,5-difluoro-1H-indole-2-carboxylate

描述

属性

分子式 |

C10H7F2NO2 |

|---|---|

分子量 |

211.16 g/mol |

IUPAC 名称 |

methyl 3,5-difluoro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3 |

InChI 键 |

WQNNFEJQRGJMSB-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F |

产品来源 |

United States |

准备方法

General Synthetic Strategies for Indole-2-carboxylates

The synthesis of indole-2-carboxylate derivatives typically begins from substituted indole-2-carboxylic acids or indole precursors that can be functionalized to introduce the ester group at position 2. Esterification of the carboxylic acid is commonly performed under acidic conditions using methanol and concentrated sulfuric acid or other acid catalysts to yield the corresponding methyl ester.

Fluorination at the 3 and 5 Positions of the Indole Ring

Selective fluorination on the indole ring is a critical step. Fluorine atoms at the 3 and 5 positions can be introduced via electrophilic fluorination reagents or by starting from appropriately fluorinated indole precursors.

Starting from Fluorinated Indole Precursors: 5-fluoroindole derivatives can be used as starting materials, which are then further functionalized at the 3 position. For example, 5-fluoroindole-2-carboxylic acid can be esterified to methyl 5-fluoroindole-2-carboxylate, followed by selective bromination at the 3 position and subsequent fluorination or substitution to introduce the 3-fluoro substituent.

Electrophilic Fluorination: Direct fluorination at the 3 position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to avoid over-fluorination or degradation of the indole ring.

Specific Synthetic Route Example

Based on analogous synthetic strategies reported for indole-2-carboxylate derivatives, a plausible synthetic route for this compound is outlined below:

This route is consistent with methodologies reported for related indole derivatives, where bromination at the 3-position serves as a handle for further substitution or fluorination.

Alternative Methods: Direct Carbomethoxy Transfer

An alternative approach involves direct carbomethoxy transfer to indole derivatives using dimethyl carbonate (DMC) in the presence of ionic liquids as catalysts. This method allows the preparation of methyl indole-1-carboxylates and derivatives under mild conditions, typically at temperatures ranging from 50°C to boiling point, with ionic liquids such as 1-butyl-3-methylimidazolium hydroxide acting as catalysts. Although this method is more commonly applied to indole-1-carboxylates, it may be adapted for 2-carboxylates with appropriate modifications.

Analysis of Preparation Methods

Efficiency and Yield

- Esterification of indole-2-carboxylic acids to methyl esters is a high-yielding, well-established process with yields often exceeding 90% under optimized conditions.

- Selective bromination at the 3-position using N-bromosuccinimide typically proceeds with good regioselectivity and yields around 80-90%.

- Subsequent fluorination at the 3-position can be challenging due to the reactivity of fluorinating agents and potential side reactions; however, electrophilic fluorination methods such as using Selectfluor have been reported to provide moderate to good yields (50-80%) depending on conditions and substrate.

Selectivity and Functional Group Compatibility

- The presence of electron-withdrawing groups like fluorine at the 5-position influences the reactivity of the indole ring, facilitating selective functionalization at the 3-position.

- Careful control of reaction conditions is necessary to avoid over-fluorination or undesired substitution on the indole ring.

- Ester groups are generally stable under mild fluorination and bromination conditions.

Scalability and Practical Considerations

- The described synthetic steps utilize commercially available reagents and standard laboratory techniques, making the route amenable to scale-up.

- Use of ionic liquids for carbomethoxy transfer offers a green chemistry advantage but may require optimization for specific substrates like this compound.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification + Bromination + Fluorination | 5-fluoroindole-2-carboxylic acid | Methanol, H2SO4; NBS; Selectfluor | High regioselectivity; well-established steps | Multiple steps; moderate fluorination yields |

| Direct Carbomethoxy Transfer | Indole or indole derivatives | Dimethyl carbonate, ionic liquid catalyst, 50-100°C | Mild conditions; green chemistry approach | Primarily for indole-1-carboxylates; may require adaptation |

化学反应分析

Types of Reactions:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, Methyl 3,5-difluoro-1H-indole-2-carboxylate can undergo electrophilic substitution reactions, particularly at the 3-position.

Nucleophilic Substitution: The fluorine atoms at the 3 and 5 positions can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products:

Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

Nucleophilic Substitution: Products include substituted indoles with various nucleophiles.

Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.

科学研究应用

Chemical Properties and Structure

Methyl 3,5-difluoro-1H-indole-2-carboxylate has the molecular formula and a molecular weight of approximately 201.17 g/mol. The presence of two fluorine atoms at positions 3 and 5 of the indole ring enhances its electronic properties, making it a valuable target for both synthetic and biological studies.

Drug Discovery

This compound has shown potential as a lead compound in drug discovery, particularly for cancer treatment and other diseases. Its structure allows for interaction with various biological targets, which can be explored through molecular docking studies to assess binding affinities and mechanisms of action.

Research indicates that indole derivatives, including this compound, exhibit significant pharmacological properties. These properties include:

- Anticancer Activity : Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation.

- Antiviral Properties : Some studies suggest potential applications against viruses such as HIV, where modifications to the indole scaffold can enhance integrase inhibition .

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound influences its reactivity and biological activity compared to other indole derivatives. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 6-chloro-1H-indole-2-carboxylate | Chlorine at position 6 | Different reactivity due to chlorine substitution |

| Methyl 5-fluoro-1H-indole-2-carboxylate | Single fluorine at position 5 | Potentially different biological activity |

| Methyl 5-bromo-1H-indole-2-carboxylate | Bromine at position 5 | Altered electronic properties compared to fluorine |

| Methyl 4-fluoro-1H-indole-2-carboxylate | Fluorine at position 4 | Variations in reactivity and selectivity |

The difluorinated structure of this compound provides distinct electronic properties that enhance its interactions with biological targets compared to these similar compounds.

Case Study: Antiviral Activity

In one study focusing on indole derivatives as HIV integrase inhibitors, this compound was assessed for its binding affinity against integrase. The results indicated that modifications on the indole core could significantly improve inhibitory effects against viral replication .

Case Study: Anticancer Properties

Another investigation highlighted the anticancer potential of this compound by evaluating its effect on various cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through specific signaling pathways .

作用机制

The mechanism of action of Methyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent molecule in biological systems.

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and physicochemical differences between methyl 3,5-difluoro-1H-indole-2-carboxylate and related indole derivatives:

Electronic and Reactivity Differences

- Fluorine vs. Chlorine Substituents : Fluorine’s high electronegativity (compared to chlorine) creates stronger electron-withdrawing effects, reducing electron density on the indole ring. This makes this compound less reactive toward electrophilic substitution than its chloro analog (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .

- Regiochemical Impact: The 3,5-difluoro substitution pattern may lead to unique π-stacking interactions in crystal structures, distinct from 4,5-difluoro or mono-fluoro isomers .

- Ester vs. Amide Functionality : The methyl ester group in the target compound offers hydrolytic lability under basic conditions, enabling further derivatization (e.g., saponification to carboxylic acid). In contrast, amide derivatives (e.g., N-benzoylphenyl analogs) exhibit greater stability and higher melting points .

Spectroscopic Characteristics

While specific data for this compound are unavailable, analogous compounds provide insights:

- ¹H-NMR: Fluorine atoms at 3 and 5 would deshield adjacent protons (e.g., H-4, H-6), causing downfield shifts compared to non-fluorinated indoles. Coupling constants (e.g., $^3J_{H-F}$) may reveal spin-spin interactions .

- IR Spectroscopy : The ester carbonyl (C=O) stretch typically appears near 1670–1666 cm⁻¹, as seen in ethyl 5-fluoroindole-2-carboxylate derivatives .

生物活性

Methyl 3,5-difluoro-1H-indole-2-carboxylate is a compound belonging to the indole family, characterized by its unique structural features that enhance its chemical reactivity and biological activity. This article explores its biological activities, synthesis methods, and potential applications, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

Molecular Formula: C₁₀H₈F₂N O₂

Molecular Weight: Approximately 201.17 g/mol

Structural Features: The compound contains two fluorine atoms at positions 3 and 5 of the indole ring and a carboxylate ester functional group, which contribute to its distinctive electronic properties and biological interactions.

2. Biological Activities

This compound exhibits a variety of biological activities, primarily due to its ability to interact with various biological targets such as enzymes and receptors. Key pharmacological properties include:

- Antibacterial Activity: Indole derivatives are known for their antibacterial properties, with potential applications in treating infections.

- Antiviral Activity: Research indicates that modifications in the indole structure can enhance antiviral efficacy against targets like HIV integrase .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | IC50 Values |

|---|---|---|

| Antibacterial | Inhibition of bacterial enzyme function | Varies by strain |

| Antiviral | Inhibition of HIV integrase | IC50 = 0.13 μM (for optimized derivatives) |

The mechanism of action for this compound involves binding to specific targets within cells, altering their function and affecting cellular processes. This binding can lead to:

- Modulation of enzymatic activity

- Disruption of cellular signaling pathways

- Induction of apoptosis in cancer cells

Molecular docking studies have provided insights into how this compound interacts at a molecular level with its biological targets, suggesting that the difluorinated structure enhances binding affinity and selectivity.

4. Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes, often involving the introduction of fluorine substituents at specific positions on the indole ring. Common methods include:

- Electrophilic Aromatic Substitution: Utilizing fluorinating agents to introduce fluorine atoms at positions 3 and 5.

- Carboxylation Reactions: Converting suitable precursors into the carboxylate form.

5. Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 6-chloro-1H-indole-2-carboxylate | Chlorine at position 6 | Different reactivity due to chlorine substitution |

| Methyl 5-fluoro-1H-indole-2-carboxylate | Single fluorine at position 5 | Potentially different biological activity |

| Methyl 5-bromo-1H-indole-2-carboxylate | Bromine at position 5 | Altered electronic properties compared to fluorine |

| Methyl 4-fluoro-1H-indole-2-carboxylate | Fluorine at position 4 | Variations in reactivity and selectivity |

The difluorinated structure provides distinct electronic properties that can enhance interactions with biological targets compared to these similar compounds.

6. Case Studies and Research Findings

Recent studies have demonstrated the promising biological activities of this compound:

- Antiviral Efficacy Against HIV: A study showed that derivatives based on this compound exhibited enhanced inhibitory effects on HIV integrase compared to parent compounds, with IC50 values significantly lower than those previously reported for similar structures .

- Antibacterial Properties: Investigations into the antibacterial activity revealed that this compound effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in infectious diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,5-difluoro-1H-indole-2-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorination of indole precursors using fluorinating agents (e.g., DAST or Selectfluor) under inert conditions. Purification often involves column chromatography with cyclohexane/ethyl acetate gradients (80:20 to 85:15) and recrystallization for higher purity . Key steps include refluxing in polar aprotic solvents (e.g., DMSO or DMF) with sodium ethoxide as a base, followed by spectroscopic validation (¹H/¹³C NMR, IR) to confirm regioselective fluorination .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Methodology : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., fluorine-induced deshielding at C3/C5 positions) and ester functionality (δ ~3.9 ppm for methyl ester) .

- IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities from incomplete fluorination or ester hydrolysis.

Q. What safety protocols are critical during handling and waste disposal?

- Methodology : Follow OSHA guidelines for fluorinated indoles:

- Use fume hoods to avoid inhalation of fine powders.

- Neutralize acidic/basic waste streams before disposal.

- Collaborate with certified waste management services for halogenated organic residues, as described in safety data sheets for structurally similar indole derivatives .

Advanced Research Questions

Q. How does the electronic effect of 3,5-difluoro substitution influence reactivity in cross-coupling reactions?

- Methodology : Fluorine’s electron-withdrawing nature enhances electrophilicity at the indole C2 position. Computational modeling (e.g., DFT via Gaussian) can predict Fukui functions to identify reactive sites. Experimentally, compare Suzuki-Miyaura coupling yields using Pd catalysts with/without fluorine substitution. Monitor reaction kinetics via LC-MS to quantify rate enhancements .

Q. What strategies resolve contradictions in reported reaction yields during scale-up synthesis?

- Methodology : Systematically vary parameters:

- Temperature : Optimize reflux conditions (e.g., 150–190°C) to balance reaction rate and decomposition .

- Catalyst loading : Screen Pd(OAc)₂ vs. XPhos-Pd-G3 for improved turnover in coupling reactions.

- Solvent polarity : Test DMSO (high polarity) vs. THF (low polarity) to stabilize intermediates. Use DoE (Design of Experiments) to identify critical factors .

Q. How can computational tools predict regioselectivity in further functionalization of this compound?

- Methodology :

Perform geometry optimization and electrostatic potential mapping (ESP) using DFT (e.g., B3LYP/6-31G*).

Calculate local softness (Fukui indices) to identify nucleophilic/electrophilic sites.

Validate predictions experimentally via electrophilic substitution (e.g., nitration or bromination) and compare regiochemical outcomes .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodology : Fluorine’s small size and high electronegativity disrupt crystal packing. Use SHELXL for small-molecule refinement:

- Optimize solvent mixtures (e.g., EtOAc/hexane) for slow evaporation.

- Analyze twinning and disorder with PLATON; apply restraints during refinement for improved R-factors .

Methodological Notes

- Spectral Data Interpretation : Fluorine’s anisotropic effects complicate NMR splitting patterns. Use ¹⁹F NMR (if accessible) to resolve ambiguities .

- Scale-Up Considerations : Pilot reactions in pressurized reactors to maintain solvent boiling points during reflux .

- Computational Validation : Cross-check DFT results with experimental Hammett constants for fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。